3-chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 2-chlorobenzenesulfonyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-chloro-4-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-14-3-1-2-4-17(14)25(22,23)21-9-6-13(7-10-21)12-24-16-5-8-20-11-15(16)19/h1-5,8,11,13H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDLIKGFHFMIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological activity, focusing on its interactions, efficacy against various biological targets, and its potential therapeutic uses.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorobenzene sulfonyl group and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 445.26 g/mol. The presence of chlorine and sulfonyl groups suggests potential reactivity and bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial properties. For instance, compounds with similar piperidine structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some displaying IC50 values as low as 2.14 µM for urease inhibition, suggesting significant antibacterial potential .
2. Enzyme Inhibition
The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were observed, indicating that the piperidine and sulfonamide functionalities contribute to enzyme binding and inhibition .
3. Binding Interactions
Fluorescence measurements have been used to study the binding interactions of similar compounds with bovine serum albumin (BSA). These studies reveal that the synthesized compounds can effectively bind to BSA, which is crucial for understanding their pharmacokinetics and bioavailability .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antibacterial Efficacy
In a study assessing antibacterial efficacy, a series of piperidine derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with some achieving IC50 values lower than standard reference compounds .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of piperidine-based compounds, revealing that they acted as potent inhibitors of urease and AChE. The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide group significantly affected inhibitory potency .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a broader class of pyridine-piperidine hybrids. Below is a comparative analysis of its structural analogs identified in the literature:
Table 1: Structural Comparison of Pyridine-Piperidine Derivatives
Physicochemical and Pharmacological Properties
Table 2: Inferred Properties Based on Structural Features
*Binding affinity inferred from electronic and steric effects of substituents.
Mechanistic Insights
- Sulfonamide vs. Alkyl Substituents : The 2-chlorobenzenesulfonyl group in the target compound enhances solubility and target binding via hydrogen bonding and π-π stacking, whereas alkyl groups (e.g., methyl in patent derivatives) prioritize lipophilicity for membrane permeability .
- Salt Forms : The dihydrochloride salt in demonstrates a common strategy to improve bioavailability, contrasting with the free base form of the target compound .
- Electron-Withdrawing Effects : The 2-chlorobenzenesulfonyl group’s electron-withdrawing nature may increase metabolic stability compared to electron-donating groups like methoxyethyl .
Preparation Methods
Chlorination of 4-Hydroxypyridine
4-Hydroxypyridine undergoes electrophilic aromatic substitution using chlorine gas or sulfuryl chloride () in dichloromethane at 0–5°C. Yields range from 65–80% depending on stoichiometry.
Reaction Conditions:
Alternative Route via Cyano Intermediates
A patent by describes chlorination of 3-cyano-4-methyl-2-pyridone using under reflux (115°C), followed by hydrolysis. Adapting this method:
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Chlorination: (10:1 ratio) at 115°C for 2 hours.
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Hydrolysis: Treatment with aqueous (90°C, 3 hours) yields 3-chloro-4-hydroxypyridine.
Preparation of 1-(2-Chlorobenzenesulfonyl)piperidin-4-ylmethanol
Cyclization of Pentanenitrile Derivatives
As per, pentanenitrile derivatives undergo cyclization to form piperidine. For example:
Cyclization with yields racemic piperidine, resolved via chiral chromatography.
Sulfonylation at Piperidine 1-Position
Reaction of piperidine with 2-chlorobenzenesulfonyl chloride in dichloromethane and triethylamine () at 0°C provides 1-(2-chlorobenzenesulfonyl)piperidine in >85% yield.
Hydroxymethylation at Piperidine 4-Position
Stepwise Process:
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Boc Protection: Treat piperidine with di-tert-butyl dicarbonate () in THF.
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Lithiation: LDA (Lithium Diisopropylamide) at -78°C, followed by formaldehyde quenching.
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Deprotection: HCl in dioxane removes Boc, yielding piperidin-4-ylmethanol.
Ether Coupling Strategies
Mitsunobu Reaction
Reacting 3-chloro-4-hydroxypyridine with piperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine () in THF:
Yield: 70–75% after silica gel purification.
Williamson Ether Synthesis
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Alkylation of Pyridine-Oxide:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Mitsunobu Reaction | Single-step coupling | 70–75 | 95 | Moderate |
| Williamson Synthesis | Alkylation of pyridine-oxide | 60–68 | 90 | Low |
| Reductive Amination | Multi-step with chiral resolution | 50–55 | 98 | High |
Trade-offs:
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Mitsunobu offers simplicity but requires expensive reagents.
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Williamson is cost-effective but suffers from lower yields.
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Reductive Amination (adapted from) ensures enantiomeric purity but involves complex steps.
Scale-Up Challenges and Industrial Feasibility
Q & A
Basic: What are the optimal synthetic routes for 3-chloro-4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring, followed by sulfonylation and coupling with the pyridine moiety. Key steps include:
- Sulfonylation : Reacting piperidin-4-ylmethanol with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Coupling : The methoxy-linked pyridine is introduced via nucleophilic substitution or Mitsunobu reaction, using reagents like sodium hydride or diethyl azodicarboxylate (DEAD) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl and methoxy groups) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 456.05) .
- HPLC : Validates purity (>99%) using C18 reverse-phase columns with acetonitrile/water mobile phases .
Advanced: How can researchers design experiments to differentiate its neuroprotective effects from potential psychiatric activity?
- Targeted Assays :
- Neuroprotection : Measure inhibition of glutamate-induced excitotoxicity in primary neuronal cultures .
- Psychiatric Activity : Screen for modulation of serotonin (5-HT) or dopamine (D) receptors using radioligand binding assays .
- In Vivo Models : Compare outcomes in neurodegenerative (e.g., MPTP-induced Parkinson’s) vs. psychiatric (e.g., forced swim test for depression) models .
Advanced: How can contradictory data on its receptor binding affinity be resolved?
- Competitive Binding Assays : Use labeled ligands (e.g., H-ketanserin for 5-HT) to determine IC values under standardized pH and temperature conditions .
- Molecular Docking : Simulate interactions with receptor active sites (e.g., LSD1 or mGluR2) to identify key binding residues .
- Mutagenesis Studies : Replace suspected critical residues (e.g., Tyr317 in 5-HT) to assess impact on binding .
Advanced: What structure-activity relationship (SAR) strategies enhance its biological activity?
- Modify the Sulfonyl Group : Replace 2-chlorobenzenesulfonyl with 3,4-dichloro analogs to increase lipophilicity and blood-brain barrier penetration .
- Adjust the Methoxy Linker : Introduce methyl or fluorine substituents to improve metabolic stability .
- Pyridine Core Variations : Compare activity with quinoxaline or benzothiazole analogs to optimize target selectivity .
Advanced: How should researchers address conflicting cytotoxicity results across cell lines?
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Orthogonal Assays : Validate results via MTT, ATP-lite, and apoptosis markers (e.g., caspase-3 activation) .
- Metabolic Profiling : Assess cytochrome P450 interactions to rule out off-target effects .
Basic: What are the compound’s key physicochemical properties influencing bioavailability?
- LogP : ~3.2 (calculated via ChemDraw), indicating moderate lipophilicity .
- Solubility : <10 µM in aqueous buffers; improves with co-solvents like DMSO or cyclodextrins .
- pKa : Pyridine nitrogen (pKa ~4.5) and sulfonyl group (pKa ~1.2) affect ionization at physiological pH .
Advanced: How can researchers validate its mechanism of action in enzyme inhibition?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., LSD1) to visualize binding modes .
- Gene Knockdown : Compare inhibitory effects in wild-type vs. CRISPR-edited enzyme-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
